molecular formula C13H16FNO3 B13930753 tert-Butyl (2-fluorophenyl)(2-oxoethyl)carbamate

tert-Butyl (2-fluorophenyl)(2-oxoethyl)carbamate

Cat. No.: B13930753
M. Wt: 253.27 g/mol
InChI Key: ZUFQZEIINGJDPM-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate typically involves the reaction of 2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl chloroformate to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylethyl N-phenyl-N-(2-oxoethyl)carbamate: Similar structure but lacks the fluorine atom.

    1,1-Dimethylethyl N-(2-chlorophenyl)-N-(2-oxoethyl)carbamate: Contains a chlorine atom instead of fluorine.

    1,1-Dimethylethyl N-(2-bromophenyl)-N-(2-oxoethyl)carbamate: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1,1-Dimethylethyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs.

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

tert-butyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate

InChI

InChI=1S/C13H16FNO3/c1-13(2,3)18-12(17)15(8-9-16)11-7-5-4-6-10(11)14/h4-7,9H,8H2,1-3H3

InChI Key

ZUFQZEIINGJDPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=O)C1=CC=CC=C1F

Origin of Product

United States

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